7-((2-chloro-4-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one
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Overview
Description
7-((2-chloro-4-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-chloro-4-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromenone core: This step involves the cyclization of a suitable precursor to form the chromenone structure.
Introduction of the 3,4-dimethoxyphenyl group: This is achieved through a Friedel-Crafts acylation reaction.
Attachment of the 2-chloro-4-fluorobenzyl group: This step involves the nucleophilic substitution reaction of the chromenone intermediate with 2-chloro-4-fluorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-((2-chloro-4-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-((2-chloro-4-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antioxidant and anti-inflammatory agent. It is studied for its ability to scavenge free radicals and reduce oxidative stress in cells.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting cell proliferation.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as UV protection or enhanced stability.
Mechanism of Action
The mechanism of action of 7-((2-chloro-4-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example:
Antioxidant activity: The compound can donate electrons to neutralize free radicals, thereby reducing oxidative stress.
Anti-inflammatory activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2.
Anticancer activity: The compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one: Similar structure but lacks the 2-chloro-4-fluorobenzyl group.
7-((2-bromo-4-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one: Similar structure with a bromo substituent instead of chloro.
Uniqueness
The presence of the 2-chloro-4-fluorobenzyl group in 7-((2-chloro-4-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
IUPAC Name |
7-[(2-chloro-4-fluorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFO5/c1-28-21-8-4-14(9-23(21)29-2)19-13-31-22-11-17(6-7-18(22)24(19)27)30-12-15-3-5-16(26)10-20(15)25/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLPQEYKIAGSHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=C(C=C(C=C4)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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